tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and an iodine atom attached to the indole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural features.
Preparation Methods
The synthesis of tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes the following steps:
Vilsmeier Formylation: The 4-bromo-1H-indole is subjected to Vilsmeier formylation to introduce a formyl group at the 3-position.
N-Boc Protection: The formylated indole is then protected with a tert-butoxycarbonyl (Boc) group to form the N-Boc derivative.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Cyano Group: The cyano group is introduced at the 4-position using a suitable reagent such as n-butyllithium and dimethylformamide.
Iodination: The final step involves the iodination of the indole ring to obtain this compound
Chemical Reactions Analysis
tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The cyano group can undergo reduction to form primary amines, while the indole ring can be oxidized to form various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The cyano group and iodine atom play crucial roles in its binding affinity and selectivity towards molecular targets. The indole ring system is known to interact with various biological macromolecules, contributing to its pharmacological effects .
Comparison with Similar Compounds
tert-Butyl 4-cyano-3-iodo-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 4-cyano-3-bromo-1H-indole-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 4-cyano-3-chloro-1H-indole-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl 4-cyano-3-fluoro-1H-indole-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs .
Properties
IUPAC Name |
tert-butyl 4-cyano-3-iodoindole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-10(15)12-9(7-16)5-4-6-11(12)17/h4-6,8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBEZGBBALLTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C#N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202717 | |
Record name | 1,1-Dimethylethyl 4-cyano-3-iodo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-86-1 | |
Record name | 1,1-Dimethylethyl 4-cyano-3-iodo-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-cyano-3-iodo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.